molecular formula C8H14O2S B091839 Cyclohexyl mercaptoacetate CAS No. 16849-98-2

Cyclohexyl mercaptoacetate

Cat. No.: B091839
CAS No.: 16849-98-2
M. Wt: 174.26 g/mol
InChI Key: DHQYDHVETSVMKQ-UHFFFAOYSA-N
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Description

Cyclohexyl mercaptoacetate, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
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Biological Activity

Cyclohexyl mercaptoacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

This compound can be synthesized through a reaction involving cyclohexyl isothiocyanate and methyl 2-mercaptoacetate. The process typically involves the following steps:

  • Reagents :
    • Cyclohexyl isothiocyanate
    • Methyl 2-mercaptoacetate
    • Solvent (e.g., dichloromethane)
  • Procedure :
    • Mix the reagents in a suitable solvent and stir at room temperature for a specified duration.
    • After the reaction, purify the product through recrystallization.

This method yields this compound with significant purity and yield, making it suitable for biological evaluations.

2.1 Antioxidant Properties

This compound exhibits notable antioxidant properties. Studies have shown that compounds with thiol groups can effectively scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases .

2.2 Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme involved in melanin production, and its inhibition is significant for developing skin-whitening agents. Research indicates that this compound derivatives can inhibit tyrosinase activity in vitro, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Table 1: Tyrosinase Inhibition Activities of this compound Derivatives

CompoundIC50 (µM)Mechanism of Action
This compound25.26Competitive inhibition
Derivative 15.21Competitive inhibition
Derivative 21.03Non-competitive inhibition

2.3 Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies on various cancer cell lines have shown that certain derivatives possess selective cytotoxicity without affecting normal cells significantly .

Table 2: Cytotoxicity of this compound Derivatives

Cell LineCompoundIC50 (µM)
MDA-MB-231This compound21.6
HeLaDerivative 129.3

3.1 Dermal Absorption Studies

Research indicates that dermal absorption of this compound is relatively low, with studies showing only a small percentage absorbed through excised pig skin models . This property is crucial for applications in topical formulations, as it may reduce systemic exposure while providing localized effects.

3.2 Allergic Reactions

While this compound shows promise in various applications, it has been associated with allergic contact dermatitis in some cases . Monitoring and assessing patient reactions during clinical applications remain essential to ensure safety.

4. Conclusion

This compound demonstrates significant biological activity, particularly as an antioxidant and tyrosinase inhibitor, with potential applications in cosmetics and therapeutics. However, further research is necessary to fully understand its mechanisms of action and long-term safety profile.

Properties

IUPAC Name

cyclohexyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQYDHVETSVMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168573
Record name Cyclohexyl mercaptoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16849-98-2
Record name Cyclohexyl mercaptoacetate
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Record name Cyclohexyl mercaptoacetate
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Record name Cyclohexyl mercaptoacetate
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Record name Cyclohexyl mercaptoacetate
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Record name Cyclohexyl mercaptoacetate
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